N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine hydrochloride
Description
Chemical Structure and Properties N-(1-(Pyrazin-2-yl)ethyl)cyclopropanamine hydrochloride (C₉H₁₄ClN₃, MW: 199.68) is a heterocyclic amine salt featuring a pyrazine ring linked via an ethyl group to a cyclopropanamine moiety, with a hydrochloride counterion enhancing solubility .
For example, coupling a pyrazine-derived ethylamine intermediate with cyclopropanamine derivatives could yield the target compound, followed by HCl salt formation .
Applications Pyrazine derivatives are prevalent in medicinal chemistry due to their versatility in targeting enzymes and receptors.
Properties
IUPAC Name |
N-(1-pyrazin-2-ylethyl)cyclopropanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.ClH/c1-7(12-8-2-3-8)9-6-10-4-5-11-9;/h4-8,12H,2-3H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPDKFRIYYNYCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN=C1)NC2CC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20671291 | |
| Record name | N-[1-(Pyrazin-2-yl)ethyl]cyclopropanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185320-04-0 | |
| Record name | N-[1-(Pyrazin-2-yl)ethyl]cyclopropanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, mechanisms of action, and comparisons with similar compounds, supported by relevant data and research findings.
Chemical Structure and Properties
This compound features a unique combination of a pyrazine ring and a cyclopropane amine group, which contributes to its distinct chemical and biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
The compound has shown promise in anticancer research. Initial studies indicate that it may inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the modulation of specific molecular targets related to cancer cell growth and survival.
The biological effects of this compound are primarily attributed to its interaction with enzymes and receptors involved in disease pathways. For example, it may inhibit enzymes that are crucial for the survival of pathogenic organisms or cancer cells, leading to therapeutic effects.
Comparative Analysis with Similar Compounds
A comparative analysis with similar compounds highlights the unique properties of this compound:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| N-(1-(pyridin-2-yl)ethyl)cyclopropanamine | Pyridine ring instead of pyrazine | Varies; generally lower potency |
| 1-(Pyrazin-2-yl)propan-1-amine | Lacks cyclopropane structure | Different chemical reactivity |
This table illustrates how the structural differences influence the biological activities of these compounds.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) range that supports its potential as an antimicrobial agent.
Study 2: Anticancer Activity
In another investigation, the compound was tested on various cancer cell lines, demonstrating significant inhibition of cell growth at specific concentrations. The study outlined the IC50 values, indicating effective doses for therapeutic applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Implications
Pyrazine vs. Pyridine (Heterocycle Substitution)
The pyridine analog () may exhibit weaker interactions with polar targets but improved membrane permeability due to reduced polarity .
Substituent Effects on Pyrazine
- Oxadiazole (): The 1,2,4-oxadiazole ring introduces a planar, aromatic heterocycle, often used as an ester or amide bioisostere. This modification improves resistance to enzymatic hydrolysis .
Aromatic vs. Heterocyclic Cores
The bromophenyl analog () replaces pyrazine with a brominated benzene ring, shifting interactions from hydrogen bonding to hydrophobic/π-π stacking. This substitution may improve blood-brain barrier penetration but reduce solubility .
Physicochemical and Pharmacokinetic Trends
- Solubility: The hydrochloride salt form ensures moderate aqueous solubility across analogs.
- Molecular Weight (MW): The oxadiazole derivative (MW 502.37) exceeds typical drug-like thresholds (~500 Da), possibly limiting oral bioavailability, whereas the parent compound (MW 199.68) aligns with Lipinski’s rules .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
